2,2-Dichloro-1-(2-fluoro-5-methylphenyl)ethanol
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Overview
Description
2,2-Dichloro-1-(2-fluoro-5-methylphenyl)ethanol is an organic compound with the molecular formula C9H9Cl2FO and a molecular weight of 223.07 g/mol . This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a methyl group attached to a phenyl ring, along with a hydroxyl group attached to the ethane backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2-fluoro-5-methylphenyl)ethanol typically involves the chlorination of 1-(2-fluoro-5-methylphenyl)ethanol. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are designed to be efficient and cost-effective, ensuring the consistent production of the compound with minimal impurities. The use of advanced equipment and technology helps in maintaining the quality and safety standards required for industrial production .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(2-fluoro-5-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2,2-Dichloro-1-(2-fluoro-5-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(2-fluoro-5-methylphenyl)ethanol involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The presence of chlorine and fluorine atoms in the molecule can influence its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-1-(5-fluoro-2-methylphenyl)ethanol: Similar structure with the fluorine and methyl groups in different positions.
2,2-Dichloro-1-(3-fluoro-2-methylphenyl)ethanol: Another isomer with different positioning of substituents.
Uniqueness
2,2-Dichloro-1-(2-fluoro-5-methylphenyl)ethanol is unique due to its specific arrangement of chlorine, fluorine, and methyl groups, which can influence its chemical reactivity and biological activity. The compound’s distinct structure allows it to be used in specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H9Cl2FO |
---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
2,2-dichloro-1-(2-fluoro-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H9Cl2FO/c1-5-2-3-7(12)6(4-5)8(13)9(10)11/h2-4,8-9,13H,1H3 |
InChI Key |
YHTFYYBYCAJGQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C(Cl)Cl)O |
Origin of Product |
United States |
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